Fmoc-N-Me-D-HoArg(pbf)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

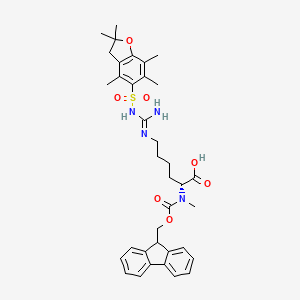

Fmoc-N-Me-D-HoArg(pbf)-OH is a useful research compound. Its molecular formula is C36H44N4O7S and its molecular weight is 676.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Fmoc-N-Me-D-HoArg(pbf)-OH is a specialized amino acid derivative utilized in peptide synthesis, particularly for generating bioactive peptides with enhanced stability and affinity. Its unique structural properties allow for various applications in drug development, especially in targeting specific receptors and pathways in biological systems.

Chemical Structure and Properties

- Fmoc Group : A protective group that facilitates solid-phase peptide synthesis (SPPS).

- N-Methylation : Enhances the bioavailability and metabolic stability of peptides.

- D-HoArg : A modified arginine residue that contributes to the biological activity of the peptide.

- Pbf Protection : A protection scheme for the guanidine group of arginine, which is crucial for maintaining the integrity of the peptide during synthesis.

Applications in Biological Research

This compound has been extensively studied for its role in synthesizing peptides that target neurotensin receptors and other therapeutic targets. Below are key findings related to its biological activity:

1. Synthesis of Neurotensin Analogues

Research indicates that this compound is instrumental in synthesizing neurotensin analogs, which have shown promising results in targeting neurotensin receptors (NTS1) associated with various cancers:

- Study Findings : The synthesized analogs exhibited high affinity (in the nanomolar range) for NTS1, with favorable metabolic stability and biokinetics in vivo, particularly in tumor-bearing mice models .

2. NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a therapeutic target for metabolic diseases. This compound was used to develop peptide inhibitors:

- Case Study : A novel class of NNMT inhibitors was identified, with one peptide demonstrating an IC50 value of 0.15 nM, indicating potent inhibitory activity .

3. Y4 Receptor Ligands

This compound has also been utilized to create ligands for the Y4 receptor, which plays a role in appetite regulation:

- Research Outcome : Peptides derived from this compound were found to act as partial agonists with high binding affinity, suggesting potential applications in obesity treatment .

Synthesis Techniques

The synthesis of this compound typically involves solid-phase methods that incorporate various protective strategies to ensure yield and purity:

- Solid-Phase Peptide Synthesis (SPPS) : Utilizes 2-chlorotrityl chloride resin as a temporary protective group, allowing efficient incorporation of the amino acid into growing peptide chains .

- Methylation Strategies : Different alkylation agents such as dimethyl sulfate or methyl iodide are employed to achieve N-methylation effectively .

Biological Activity Summary Table

Properties

Molecular Formula |

C36H44N4O7S |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m1/s1 |

InChI Key |

DMYRTAYAYQTZHC-SSEXGKCCSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.